molecular formula C18H15N5O2 B12040021 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid

3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid

Cat. No.: B12040021
M. Wt: 333.3 g/mol
InChI Key: INDKHRIZOIEPIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid involves several steps. One common method includes the reaction of 3-ethyl-1,2,4-triazolo[4,3-c]quinazoline with 3-aminobenzoic acid under specific conditions . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like DMSO or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid involves the inhibition of phosphodiesterase enzymes PDE8A and PDE4A. By blocking these enzymes, the compound increases the levels of cyclic nucleotides, which play a role in various cellular processes. This leads to an increase in steroid synthesis in Leydig cells .

Comparison with Similar Compounds

Similar compounds to 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid include:

The uniqueness of this compound lies in its specific inhibition of PDE8A and PDE4A, which distinguishes it from other similar compounds .

Biological Activity

3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀N₄O
  • Molecular Weight : 214.23 g/mol
  • CAS Number : 1031600-93-7

The compound features a quinazoline core with a triazole substituent, which is known to contribute to various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-c]quinazoline scaffold. For instance:

  • A series of derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant activity against HepG2 and HCT-116 cell lines with IC₅₀ values indicating potent inhibition compared to standard chemotherapeutics like sorafenib .
CompoundCell LineIC₅₀ (μM)Reference
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazoline derivativeHepG210.5
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazoline derivativeHCT-11612.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro studies showed that derivatives of triazoloquinazolines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
CompoundTarget BacteriaMIC (μg/mL)Reference
Triazoloquinazoline derivativeStaphylococcus aureus8.0
Triazoloquinazoline derivativeEscherichia coli16.0

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research:

  • It has been shown to exhibit inhibitory effects on vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer progression and angiogenesis. The synthesized derivatives demonstrated promising binding affinities in molecular docking studies .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • DNA Intercalation : The presence of the triazole ring allows for interaction with DNA structures, potentially leading to inhibition of replication in cancer cells .
  • Enzyme Inhibition : The compound's structural features enable it to act as a competitive inhibitor for various enzymes involved in tumor growth and proliferation .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • A study involving a new series of quinazoline derivatives demonstrated significant anti-tumor activity in preclinical models, suggesting that similar compounds could be developed into effective therapeutics .

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

3-[(3-ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid

InChI

InChI=1S/C18H15N5O2/c1-2-15-21-22-16-13-8-3-4-9-14(13)20-18(23(15)16)19-12-7-5-6-11(10-12)17(24)25/h3-10H,2H2,1H3,(H,19,20)(H,24,25)

InChI Key

INDKHRIZOIEPIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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